molecular formula C11H16N2O3 B3168222 N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide CAS No. 926271-41-2

N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide

Cat. No.: B3168222
CAS No.: 926271-41-2
M. Wt: 224.26 g/mol
InChI Key: MMPAALQNGMCZBA-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol, is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide typically involves the reaction of 3-methoxy-4-propoxybenzenecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction conditions, including temperature and reaction time, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated temperature control systems, and continuous monitoring of reaction parameters. The industrial process also incorporates purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for purity and quality .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites. This interaction can lead to changes in the enzyme’s conformation and activity, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-3-methoxy-4-ethoxybenzenecarboximidamide
  • N’-hydroxy-3-methoxy-4-butoxybenzenecarboximidamide
  • N’-hydroxy-3-methoxy-4-isopropoxybenzenecarboximidamide

Uniqueness

N’-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide is unique due to its specific propoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-hydroxy-3-methoxy-4-propoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-6-16-9-5-4-8(11(12)13-14)7-10(9)15-2/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPAALQNGMCZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=NO)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=N/O)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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